Cas no 871706-75-1 (Bacopaside N2)
Bacopaside N2 Chemical and Physical Properties
Names and Identifiers
-
- Bacopaside N2
- (1S,2R,4aR,6aS,6bR,8aR,10S,12aR,12bR,14aR,14bS)-Hexadecahydro-1-hydroxy-1,6b,9,9,12a-pentamethyl-2-(2-methyl-1-propen-1-yl)-4a,6a-methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran-10-yl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
- β-D-Glucopyranoside, (1S,2R,4aR,6aS,6bR,8aR,10S,12aR,12bR,14aR,14bS)-hexadecahydro-1-hydroxy-1,6b,9,9,12a-pentamethyl-2-(2-methyl-1-propenyl)-4a,6a-methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran-10-yl 3-O-β-D-glucopyranosyl- (9CI)
- FT-0775874
- 871706-75-1
- BacopasideN2
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- AKOS040760288
- HY-N7966
- CS-0138897
- DA-50924
-
- Inchi: 1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1
- InChI Key: DQBAJFFGCXINLY-ZGAWJQKFSA-N
- SMILES: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC[C@@H]1[C@H]3[C@](O)(C)[C@H](/C=C(\C)/C)CO[C@@]43OC[C@]21C4)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O)(C)C
Computed Properties
- Exact Mass: 796.46090684g/mol
- Monoisotopic Mass: 796.46090684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 56
- Rotatable Bond Count: 7
- Complexity: 1510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 21
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 217
- XLogP3: 2.9
Bacopaside N2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1422-1 mg |
Bacopaside N2 |
871706-75-1 | 1mg |
¥3393.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1422-5 mg |
Bacopaside N2 |
871706-75-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN1422-1 mL * 10 mM (in DMSO) |
Bacopaside N2 |
871706-75-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4940 | 2023-09-15 | |
| TargetMol Chemicals | TN1422-5mg |
Bacopaside N2 |
871706-75-1 | 5mg |
¥ 3230 | 2024-07-20 | ||
| TargetMol Chemicals | TN1422-1 ml * 10 mm |
Bacopaside N2 |
871706-75-1 | 1 ml * 10 mm |
¥ 4940 | 2024-07-20 | ||
| Aaron | AR01DE4F-5mg |
BacopasideN2 |
871706-75-1 | 98% | 5mg |
$657.00 | 2025-02-11 |
Bacopaside N2 Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
Additional information on Bacopaside N2
Comprehensive Overview of Bacopaside N2 (CAS No. 871706-75-1): Properties, Applications, and Research Insights
Bacopaside N2 (CAS No. 871706-75-1) is a bioactive saponin compound derived from Bacopa monnieri, a medicinal herb widely recognized in Ayurvedic medicine. This compound has garnered significant attention in recent years due to its potential neuroprotective, antioxidant, and anti-inflammatory properties. Researchers and health enthusiasts alike are increasingly interested in its mechanisms of action, particularly in the context of cognitive enhancement and stress reduction. The growing demand for natural nootropics and adaptogens has positioned Bacopaside N2 as a promising candidate for further scientific exploration.
The chemical structure of Bacopaside N2 features a triterpenoid backbone with sugar moieties, which contributes to its unique biological activities. Studies suggest that it may modulate key pathways such as the cholinergic system and serotonin receptors, making it relevant to modern research on neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, its potential role in mitigating oxidative stress aligns with current trends in longevity and anti-aging research. As consumers increasingly seek natural cognitive enhancers and plant-derived therapeutics, Bacopaside N2 stands out as a compound of interest.
In the realm of herbal supplements, Bacopaside N2 is often compared to other Bacopa monnieri extracts, such as bacosides A and B. However, its distinct pharmacokinetic profile and higher bioavailability in some formulations have sparked discussions among pharmacologists. Recent preclinical studies highlight its ability to cross the blood-brain barrier, a critical factor for its neuroactive effects. This property has led to investigations into its potential for memory improvement and anxiety relief, topics frequently searched by users exploring natural mental health solutions.
The extraction and standardization of Bacopaside N2 present unique challenges due to its complex structure. Advanced techniques like HPLC and LC-MS are typically employed to ensure purity and consistency, especially for research-grade materials. This aligns with the pharmaceutical industry's growing emphasis on standardized herbal extracts and quality control in nutraceutical production. As regulatory frameworks for herbal products tighten globally, the precise characterization of compounds like Bacopaside N2 becomes increasingly important for product development and clinical trials.
Beyond its neurological applications, Bacopaside N2 has shown promise in metabolic research. Preliminary studies indicate potential benefits for glucose metabolism and lipid regulation, connecting it to popular health topics like blood sugar management and metabolic syndrome. This multifaceted activity profile makes it a compelling subject for interdisciplinary research, bridging traditional medicine with modern pharmacological approaches. The compound's adaptogenic properties also resonate with current wellness trends emphasizing stress resilience and holistic health.
From a commercial perspective, Bacopaside N2 is gaining traction in the nutraceutical market, particularly in formulations targeting brain health. Its inclusion in premium cognitive support supplements reflects consumer demand for evidence-based herbal ingredients. However, researchers caution that more robust clinical trials are needed to fully validate its efficacy and safety profile. This balanced perspective is crucial for addressing common consumer queries about Bacopa monnieri benefits and herbal nootropic efficacy while maintaining scientific integrity.
Looking ahead, the investigation of Bacopaside N2 continues to evolve with advancements in analytical chemistry and systems biology. Its potential synergistic effects with other phytochemicals represent an exciting frontier in phytomedicine research. As interest grows in personalized nutrition and precision herbalism, the precise mechanisms of Bacopaside N2 may offer valuable insights for developing targeted therapeutic interventions. The compound's journey from traditional remedy to modern research subject exemplifies the dynamic intersection of ethnopharmacology and contemporary biomedical science.
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